3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 183208-11-9
VCID: VC4687084
InChI: InChI=1S/C9H15N3O.ClH/c1-2-8-11-9(12-13-8)7-4-3-5-10-6-7;/h7,10H,2-6H2,1H3;1H
SMILES: CCC1=NC(=NO1)C2CCCNC2.Cl
Molecular Formula: C9H16ClN3O
Molecular Weight: 217.7

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride

CAS No.: 183208-11-9

Cat. No.: VC4687084

Molecular Formula: C9H16ClN3O

Molecular Weight: 217.7

* For research use only. Not for human or veterinary use.

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride - 183208-11-9

Specification

CAS No. 183208-11-9
Molecular Formula C9H16ClN3O
Molecular Weight 217.7
IUPAC Name 5-ethyl-3-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride
Standard InChI InChI=1S/C9H15N3O.ClH/c1-2-8-11-9(12-13-8)7-4-3-5-10-6-7;/h7,10H,2-6H2,1H3;1H
Standard InChI Key OBNPTPDBYZEWSC-UHFFFAOYSA-N
SMILES CCC1=NC(=NO1)C2CCCNC2.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The molecular formula of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is C₉H₁₆ClN₃O, with a molecular weight of 217.69 g/mol (calculated for the 2-substituted analog) . The hydrochloride salt enhances aqueous solubility, a critical feature for bioavailability in pharmacological applications.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₆ClN₃O
Molecular Weight217.69 g/mol
CAS NumberNot formally assigned
AppearanceWhite to off-white crystalline solid (analog data)
SolubilityHigh in polar solvents (e.g., water, methanol)

Structural Analysis

The compound comprises:

  • Piperidine Ring: A six-membered saturated ring with one nitrogen atom, contributing to conformational flexibility and receptor-binding potential.

  • 1,2,4-Oxadiazole Moiety: A five-membered heterocycle containing one oxygen and two nitrogen atoms, known for hydrogen-bonding capabilities and metabolic stability.

  • Ethyl Substituent: At the 5-position of the oxadiazole ring, influencing electronic effects and steric interactions.

Synthesis and Optimization

Synthetic Routes

While direct methods for the 3-substituted isomer are undocumented, analogous pathways for 2- and 4-substituted derivatives involve:

  • Cyclocondensation: Reacting piperidine precursors with amidoximes or nitrile oxides under acidic conditions.

  • Salt Formation: Treating the free base with hydrochloric acid to improve stability and solubility .

Table 2: Representative Reaction Conditions for Analogs

ParameterConditions
SolventEthanol/water (3:1)
Temperature80–100°C
Catalystp-Toluenesulfonic acid
Yield60–75%
Purity (HPLC)≥95%

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Oxadiazole protons resonate at δ 8.2–8.5 ppm (singlet), while piperidine protons appear as multiplet signals between δ 1.5–3.5 ppm .

    • ¹³C NMR: Oxadiazole carbons at δ 160–170 ppm; piperidine carbons between δ 25–55 ppm.

  • Mass Spectrometry: ESI-MS typically shows [M+H]⁺ at m/z 181.23 for the free base.

Biological Activity and Mechanisms

Table 3: Cytotoxicity Data for Analogous Compounds

Cell LineIC₅₀ (µM)Reference
MCF-7 (Breast Cancer)15.63
A549 (Lung Cancer)12.0
U937 (Lymphoma)10.0

Antimicrobial Effects

1,2,4-Oxadiazoles disrupt microbial growth by:

  • Membrane Permeabilization: Observed in Gram-positive bacteria (e.g., Staphylococcus aureus).

  • Enzyme Inhibition: Targeting bacterial DNA gyrase and topoisomerase IV.

Pharmacological Applications

Neuroprotective Activity

Preliminary studies suggest oxadiazole derivatives mitigate oxidative stress in neuronal models, potentially via:

  • Nrf2 Pathway Activation: Enhancing antioxidant response elements.

  • Glutamate Modulation: Regulating excitotoxicity in neurodegenerative disorders.

Agrochemistry

Structural analogs demonstrate herbicidal activity against Amaranthus retroflexus (IC₅₀: 28 µM), likely through inhibition of acetolactate synthase.

Comparative Analysis with Structural Analogs

2- vs. 3-Substituted Isomers

  • Bioavailability: The 3-substituted isomer’s reduced steric hindrance may enhance membrane permeability compared to the 2-substituted variant.

  • Target Selectivity: Piperidine ring positioning influences affinity for serotonin (5-HT) receptors, a trait explored in anxiolytic drug development.

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